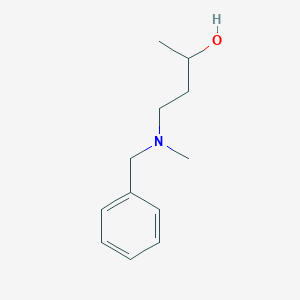
4-(Benzyl(methyl)amino)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyl(methyl)amino)butan-2-ol is an organic compound with the molecular formula C11H17NO It is a secondary amine and an alcohol, characterized by the presence of a benzyl group attached to the nitrogen atom and a hydroxyl group on the second carbon of the butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyl(methyl)amino)butan-2-ol typically involves the reaction of benzylamine with 2-butanone under reductive amination conditions. The reaction can be catalyzed by hydrogen in the presence of a metal catalyst such as palladium on carbon. The reaction proceeds as follows:
- Benzylamine reacts with 2-butanone to form an imine intermediate.
- The imine is subsequently reduced to the corresponding amine using hydrogen gas and a palladium catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of fixed-bed reactors with palladium catalysts is common in such processes.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyl(methyl)amino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Thionyl chloride or tosyl chloride in the presence of a base.
Major Products
Oxidation: 4-(Benzyl-methyl-amino)-butan-2-one.
Reduction: 4-(Benzyl-methyl-amino)-butane.
Substitution: 4-(Benzyl-methyl-amino)-butyl chloride or 4-(Benzyl-methyl-amino)-butyl tosylate.
Scientific Research Applications
4-(Benzyl(methyl)amino)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of surfactants and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 4-(Benzyl(methyl)amino)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, depending on the target. For example, it may bind to neurotransmitter receptors in the brain, modulating their activity and influencing neurological processes. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler amine with a benzyl group attached to the nitrogen atom.
Phenyl-2-propanone: An organic compound with a similar structure but lacking the hydroxyl group.
N-Benzyl-N-methylethanolamine: A compound with a similar amine structure but different carbon chain length.
Uniqueness
4-(Benzyl(methyl)amino)butan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzyl group and the hydroxyl group allows for diverse chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
4-[benzyl(methyl)amino]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-11(14)8-9-13(2)10-12-6-4-3-5-7-12/h3-7,11,14H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUSAPBYZUQPBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)CC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














